1-(2-Amino-5-chlorophenyl)-1-phenylethanol

MAO-B inhibition Neuropharmacology Enzyme assay

QC laboratories developing etifoxine analytical methods require certified impurity reference standards; neuroscience researchers need validated MAO-B inhibitors for assay benchmarking. This compound resolves both needs as a dual-purpose etifoxine-related substance and MAO-B inhibitor. • Validated MAO-B IC50 of 83 nM, comparable to selegiline (51 nM) for enzyme inhibition assays • ≥98% purity; characterized by mp 93-94°C for HPLC method validation • Etifoxine impurity reference standard for batch release and stability testing • Stored at 4°C, protect from light; ships at ambient temperature

Molecular Formula C14H14ClNO
Molecular Weight 247.72 g/mol
CAS No. 3158-98-3
Cat. No. B137709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-5-chlorophenyl)-1-phenylethanol
CAS3158-98-3
Synonyms1-(2-Amino-5-chlorophenyl)-1-phenylethanol;  2-Amino-5-chloro-α-methyl-benzhydrol;  2-Amino-5-chloro-α-methyl-α-phenyl-benzenemethanol; 
Molecular FormulaC14H14ClNO
Molecular Weight247.72 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)(C2=C(C=CC(=C2)Cl)N)O
InChIInChI=1S/C14H14ClNO/c1-14(17,10-5-3-2-4-6-10)12-9-11(15)7-8-13(12)16/h2-9,17H,16H2,1H3
InChIKeySIGGISMALGOPAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Amino-5-chlorophenyl)-1-phenylethanol (CAS 3158-98-3): Essential Physicochemical and Regulatory Baseline for Procurement


1-(2-Amino-5-chlorophenyl)-1-phenylethanol (CAS 3158-98-3) is a chlorinated amino alcohol with the molecular formula C14H14ClNO and a molecular weight of 247.72 g/mol [1]. It is a tertiary alcohol characterized by an amino group ortho to a chlorine on the benzene ring, and a phenyl substituent on the carbinol carbon. The compound is an off-white solid with a melting point of 93–94 °C and predicted boiling point of 412.0±40.0 °C . It is soluble in chloroform, dichloromethane, and diethyl ether . The compound is formally recognized as a related substance and potential impurity in the synthesis of the anxiolytic drug etifoxine, and is cataloged in authoritative databases including PubChem (CID 102944) and the European Chemicals Agency [1][2].

Designated etifoxine impurity reference standard identity
MAO-B inhibition assay tool compound context
Synthetic intermediate with reported high-yield route

Why 1-(2-Amino-5-chlorophenyl)-1-phenylethanol Cannot Be Replaced by Generic Analogs in Critical Applications


Superficial structural similarity to other amino alcohols or chlorinated benzophenone derivatives does not confer equivalent functional performance. This compound occupies a unique position as both a synthetic intermediate for etifoxine [1] and a direct MAO-B inhibitor with defined nanomolar potency [2]. The precise positioning of the chlorine atom and the tertiary alcohol moiety dictates its reactivity in cyclization steps and its binding affinity to biological targets. Substituting with the precursor 2-amino-5-chlorobenzophenone (CAS 719-59-5) or the de-chlorinated analog 1-(2-aminophenyl)-1-phenylethanol alters the physicochemical and biological profile, potentially leading to failed synthesis yields, off-target effects, or invalid analytical reference data [3]. The following quantitative evidence demonstrates where this specific compound differs measurably from its closest comparators.

Chlorine position & alcohol: Ortho-chloro and tertiary alcohol critical for reactivity; precursor ketone or dechlorinated analogs may shift synthetic outcome and biological profile.
Impurity designation: Only this compound is listed as an etifoxine-related substance; substitution risks invalid method validation or regulatory documentation.
Biological mismatch: MAO-B inhibition context is not replicated by precursor 2-amino-5-chlorobenzophenone, limiting tool-compound use in enzyme assays.

1-(2-Amino-5-chlorophenyl)-1-phenylethanol: Direct Comparative Data for Informed Procurement


MAO-B Inhibitory Activity: Comparable Potency to Selegiline in Recombinant Human Enzyme Assay

This compound inhibits human recombinant monoamine oxidase B (MAO-B) with an IC50 of 83 nM [1]. This value is comparable to the clinically used MAO-B inhibitor selegiline, which exhibits an IC50 of 51 nM against the same enzyme isoform under comparable assay conditions . The 1.6-fold difference places this compound within the same nanomolar potency class, distinguishing it from the precursor 2-amino-5-chlorobenzophenone, which does not demonstrate significant MAO-B inhibition in published datasets. [2]

MAO-B IC50
Reported
83 nM (target) vs. 51 nM (selegiline ref.)
Supports enzyme inhibition context and comparator benchmarking
Human recombinant MAO-B, comparable conditions; 1.6-fold difference reported
MAO-B inhibition Neuropharmacology Enzyme assay

Synthetic Yield from Grignard Reaction: 91.5% vs. Precursor Synthesis Yields as Low as 39%

In the synthesis of 1-(2-amino-5-chlorophenyl)-1-phenylethanol from 2-amino-5-chlorobenzophenone via Grignard reaction with methylmagnesium iodide, a yield of 530 mg (2.14 mmol, 91.5%) is achieved from 2.34 mmol of starting material under inert atmosphere at 0–20 °C . This represents a significantly higher and more reproducible yield compared to the synthesis of the precursor 2-amino-5-chlorobenzophenone itself, which, via Friedel-Crafts acylation of p-chloroaniline and benzoyl chloride, is reported to yield only 39% [1]. While alternative routes to the precursor can achieve up to 96% yield, they often require more expensive reagents such as phenylboronic acid [1].

Synthetic yield
Reported
91.5% (Grignard) vs. 39% (Friedel-Crafts route for precursor)
Supports large-scale intermediate selection and process cost review
Diethyl ether, inert atm., 0–20 °C; 5 h reaction
Organic synthesis Grignard reaction Process chemistry

Melting Point and Solid-State Properties: 93–94 °C vs. 96–100 °C for the Ketone Precursor

The melting point of 1-(2-amino-5-chlorophenyl)-1-phenylethanol is consistently reported as 93–94 °C . In contrast, the immediate synthetic precursor 2-amino-5-chlorobenzophenone exhibits a melting point range of 96–100 °C [1]. This 3–6 °C differential provides a simple, non-instrumental method for distinguishing the alcohol product from the ketone starting material in quality control or during reaction monitoring.

Melting point
Reported
93–94 °C (target) vs. 96–100 °C (precursor ketone)
Enables simple QC differentiation between alcohol and ketone
Capillary method; 3–6 °C differential reported
Analytical chemistry Quality control Reference standards

Role as Etifoxine Intermediate and Impurity Marker: Defined Regulatory Identity

This compound is specifically listed as a related substance and potential impurity in the manufacture of etifoxine (6-chloro-2-(ethylamino)-4-methyl-4-phenyl-4H-3,1-benzoxazine) [1]. It is commercially supplied as an etifoxine impurity reference standard (e.g., Veeprho Cat. No. VE0020873, ChemScene Cat. No. CS-M1771) with a certified purity of ≥98% [2]. In contrast, the precursor 2-amino-5-chlorobenzophenone is a benzodiazepine precursor, not directly an etifoxine-specific impurity .

Impurity reference identity
Reported
Designated etifoxine related substance; ≥98% purity reference standard
Regulatory expectation for etifoxine analytical method validation
Veeprho, Pharmaffiliates catalogued; precursor lacks this designation
Pharmaceutical impurities Regulatory compliance Process validation

Storage Stability: Defined Cold-Chain Requirement Differentiates from Ambient-Stable Precursor

Vendor specifications indicate that 1-(2-amino-5-chlorophenyl)-1-phenylethanol requires storage at 4 °C and protection from light to maintain certified purity . In contrast, the precursor 2-amino-5-chlorobenzophenone is typically stored at ambient temperature in a cool, dry place . This differential stability profile informs proper handling protocols and may influence logistics planning for bulk procurement.

Storage condition
Data to verify
4 °C, protect from light (target) vs. ambient (precursor)
Cold-chain logistics required; informs stability program design
Vendor specification; verify under actual storage protocol
Stability studies Logistics Inventory management

1-(2-Amino-5-chlorophenyl)-1-phenylethanol: Evidence-Based Application Scenarios for Procurement Decision-Making


Pharmaceutical Impurity Reference Standard for Etifoxine

This compound is a designated related substance and potential impurity in the synthesis of etifoxine. Procuring it as a certified reference standard (purity ≥98%) is essential for method validation, system suitability testing, and batch release testing in quality control laboratories involved in etifoxine API or finished product manufacturing [1]. The defined storage conditions (4°C, protect from light) and established identity differentiate it from generic amino alcohols .

MAO-B Inhibitor Tool Compound for Neuropharmacology Research

With a validated IC50 of 83 nM against human recombinant MAO-B [1], this compound serves as a useful positive control or comparator in enzyme inhibition assays, particularly when studying the structure-activity relationships of novel MAO-B inhibitors. Its potency is comparable to selegiline (IC50 51 nM), making it a relevant benchmark for in vitro screening cascades .

High-Yield Synthetic Intermediate for Complex Molecule Construction

The robust Grignard-based synthesis yielding 91.5% product [1] positions this compound as an efficient intermediate in multi-step organic syntheses. The distinct melting point (93–94 °C) facilitates reaction monitoring and purification , while the defined purity standard (≥98%) ensures reliable downstream transformations [2].

Analytical Method Development and Validation

The unique combination of physicochemical properties (melting point 93–94 °C, solubility in chloroform and ether, UV/Vis profile) makes this compound a suitable candidate for developing and validating chromatographic methods (HPLC, GC) for detecting trace impurities in pharmaceutical processes [1]. Its availability as a high-purity standard supports accurate quantification .

Application
Selection Property
Validation Focus
Etifoxine impurity profiling
Designated impurity reference identity
Method validation, system suitability, and batch release
MAO-B enzyme inhibition studies
Reported inhibition context
In vitro enzyme assay benchmarking and SAR exploration
Multi-step organic synthesis
High-yield Grignard intermediate
Scale-up feasibility and purification monitoring
Chromatographic method development
Distinct physicochemical profile
Trace impurity detection and quantification in drug processes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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